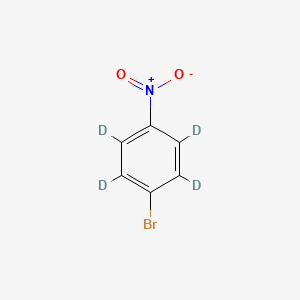

1-Bromo-4-nitrobenzene-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFBKZUDCQQKAC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661830 | |

| Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-19-8 | |

| Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-nitrobenzene-d4

This guide provides a comprehensive overview of the core physical properties of 1-Bromo-4-nitrobenzene-d4, a deuterated analogue of 1-Bromo-4-nitrobenzene. This compound is significant in medicinal science and is widely used in pharmacokinetic studies, mechanistic research, and as a calibration standard in NMR and mass spectrometry.[] The substitution of four hydrogen atoms with deuterium offers isotopic stability, enabling precise tracking in various scientific analyses.[]

Core Physical and Chemical Data

The fundamental properties of this compound are summarized below. These values are critical for its application in experimental settings, ensuring proper handling, storage, and use in analytical instrumentation.

| Property | Value | References |

| IUPAC Name | 1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene | [][2] |

| CAS Number | 350820-19-8 | [][2][3][4][5] |

| Molecular Formula | C₆D₄BrNO₂ | [3][4] |

| Molecular Weight | 206.03 g·mol⁻¹ | [2][3][4][5] |

| Appearance | Pale yellow to off-white solid | [][3] |

| Melting Point | 128-129 °C | [][3] |

| Boiling Point | 252.6 ± 13.0 °C (at 760 mmHg) | [] |

| Density | 1.7 ± 0.1 g/cm³ | [] |

| Purity | 98% atom D | [] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol | [][3] |

| Storage | Store at -20°C | [] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are standard for organic compounds and can be adapted for specific laboratory equipment.

1. Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a digital melting point apparatus like a DigiMelt or Mel-Temp.[6][7]

-

Sample Preparation:

-

If the this compound crystals are too large to fit into a capillary tube, gently grind a small amount into a fine powder using a clean, dry mortar and pestle.[6]

-

Press the open end of a capillary tube into the powder until a small amount of the sample is in the tube.[7][8]

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[7][8]

-

-

Measurement:

-

For an unknown or to establish an approximate range, perform a rapid determination by heating at a rate of 10-20 °C per minute.[6]

-

For a precise measurement, prepare a fresh sample. Set the starting temperature to 10-20 °C below the approximate melting point found in the rapid run.[6]

-

Set the heating ramp rate to a slow value, approximately 1-2 °C per minute, to ensure thermal equilibrium.[6]

-

Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range).

-

-

Safety Precautions:

2. Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point with a small amount of substance.[9]

-

Apparatus Setup:

-

Add approximately 0.5 mL of this compound into a small test tube or Durham tube.

-

Place a capillary tube (the same type used for melting points) inside the test tube with the open end down and the sealed end up.[9]

-

Attach the test tube to a thermometer using a small rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[9]

-

Clamp the thermometer so that the assembly is immersed in the oil of a Thiele tube, with the sample positioned near the middle of the oil.[9]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner.[9]

-

Observe the sample. As the temperature rises, air will bubble out of the inverted capillary tube.

-

Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[9]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9] Record this temperature.

-

3. Qualitative Solubility Determination

This protocol determines the solubility of the compound in various solvents.

-

Procedure:

-

Place approximately 25 mg of this compound into a small, clean test tube.[10]

-

Add 0.75 mL of the chosen solvent (e.g., Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, Methanol) in small portions.[10]

-

After each addition, shake the test tube vigorously for 60 seconds.[10][11]

-

Observe the mixture. If the solid dissolves completely, the compound is considered soluble in that solvent. If any solid remains, it is insoluble.[11]

-

Repeat the procedure for each solvent to be tested, using a fresh sample and test tube each time.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 2. 1-Bromo-4-nitro(~2~H_4_)benzene | C6H4BrNO2 | CID 45038461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 350820-19-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. clearsynth.com [clearsynth.com]

- 5. scbt.com [scbt.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. ursinus.edu [ursinus.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

Synthesis of 1-Bromo-4-nitrobenzene-d4: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Bromo-4-nitrobenzene-d4, a deuterated analog of 1-bromo-4-nitrobenzene. This isotopically labeled compound is a valuable tool in mechanistic studies, kinetic isotope effect investigations, and as an internal standard in analytical chemistry. This document details two primary synthetic routes, provides in-depth experimental protocols, and presents key quantitative data for researchers, scientists, and drug development professionals.

Two Primary Synthesis Routes

There are two principal and effective methods for the synthesis of this compound:

-

Electrophilic Nitration of Bromobenzene-d5: This classic approach involves the direct nitration of commercially available perdeuterated bromobenzene. The bromine substituent acts as an ortho-, para-director, leading to a mixture of 1-bromo-2-nitrobenzene-d4 and the desired this compound. The para-isomer can be readily isolated due to its lower solubility.

-

Silver-Catalyzed Hydrogen-Deuterium Exchange: This method involves the direct deuteration of 1-bromo-4-nitrobenzene using a silver catalyst and a deuterium source, typically deuterium oxide (D₂O). This approach offers high deuterium incorporation in the final product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| CAS Number | 350820-19-8 | [1] |

| Molecular Formula | C₆D₄BrNO₂ | [2] |

| Molecular Weight | 206.03 g/mol | [2][] |

| Appearance | Off-white to light yellow solid | [] |

| Melting Point | 128-129 °C | [] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol | [] |

| Isotopic Purity | ≥98 atom % D | [] |

Table 2: Comparison of Synthesis Routes

| Parameter | Electrophilic Nitration of Bromobenzene-d5 | Silver-Catalyzed H/D Exchange |

| Starting Material | Bromobenzene-d5 | 1-Bromo-4-nitrobenzene |

| Primary Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Silver Carbonate (Ag₂CO₃), Triphenylphosphine (PPh₃), Deuterium Oxide (D₂O) |

| Key Advantage | Utilizes a common and well-understood reaction. | High deuterium incorporation and direct labeling of the target molecule. |

| Key Challenge | Formation of ortho and para isomers requiring separation. | Requires a specific catalytic system. |

| Reported Yield (para-isomer) | ~70% (for non-deuterated analog) | Not explicitly reported for isolated product, but high conversion is expected. |

| Isotopic Purity | Dependent on the isotopic purity of the starting Bromobenzene-d5. | High (e.g., 98% for ortho-positions, 96% for meta-positions). |

Experimental Protocols

Route 1: Electrophilic Nitration of Bromobenzene-d5

This protocol is adapted from established procedures for the nitration of bromobenzene.[4][5][6][7]

Materials:

-

Bromobenzene-d5

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (95%)

-

Ice

-

Deionized Water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with continuous stirring.

-

Cool the nitrating mixture to below 10 °C.

-

Slowly add 2.6 mL of bromobenzene-d5 dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 50-60 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 30 minutes.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

The crude product is a mixture of 1-bromo-2-nitrobenzene-d4 and this compound.

-

Recrystallize the crude product from hot 95% ethanol. The less soluble this compound will crystallize upon cooling, while the more soluble ortho-isomer will remain in the mother liquor.

-

Collect the crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Route 2: Silver-Catalyzed Hydrogen-Deuterium Exchange

This protocol is based on the work of Gao and coworkers.

Materials:

-

1-Bromo-4-nitrobenzene

-

Silver Carbonate (Ag₂CO₃)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

Deuterium Oxide (D₂O)

-

Methyl t-butyl ether (MTBE)

-

Ethyl Acetate

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a heavy-walled pressure vessel, add 1-bromo-4-nitrobenzene (1.0 mmol), silver carbonate (55 mg, 0.2 mmol), triphenylphosphine (157 mg, 0.6 mmol), and potassium carbonate (138 mg, 1.0 mmol).

-

Add methyl t-butyl ether (0.1 mL) and deuterium oxide (1.0 mL).

-

Purge the vessel with nitrogen and seal it.

-

Heat the mixture at 120 °C with stirring for 24 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two synthesis routes.

References

- 1. 1-Bromo-4-nitro(~2~H_4_)benzene | C6H4BrNO2 | CID 45038461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 4. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. studymoose.com [studymoose.com]

- 7. savitapall.com [savitapall.com]

1-Bromo-4-nitrobenzene-d4 chemical structure and IUPAC name

An In-depth Technical Guide to 1-Bromo-4-nitrobenzene-d4

For researchers, scientists, and professionals in drug development, a comprehensive understanding of isotopically labeled compounds is crucial for advancing modern analytical and synthetic methodologies. This guide provides a detailed overview of this compound, a deuterated analog of 1-bromo-4-nitrobenzene, covering its chemical identity, physical properties, and synthesis.

Chemical Structure and IUPAC Name

This compound is an isotopically labeled aromatic compound where four hydrogen atoms on the benzene ring have been substituted with deuterium. This substitution is key to its applications in mechanistic studies and as an internal standard.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene .[][2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆D₄BrNO₂ |

| Molecular Weight | 206.03 g/mol [][2][3][4] |

| CAS Number | 350820-19-8[][2][3][4][5] |

| Appearance | Off-white to light yellow solid[] |

| Melting Point | 128-129 °C[][5] |

| Boiling Point | 252.6 ± 13.0 °C at 760 mmHg[] |

| Density | 1.7 ± 0.1 g/cm³[] |

| Purity | ≥98% atom D[] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol.[][5] |

Applications in Research and Development

This compound is a valuable tool in various scientific disciplines:

-

Pharmacokinetic Studies: It serves as a deuterated analog for 1-Bromo-4-nitrobenzene, which is studied for its potential to inhibit CYP1A2 metabolism. The deuterated form is used in pharmacokinetic studies of drugs containing the 1-bromo-4-nitrobenzene moiety to understand the effects of deuterium substitution on drug metabolism.[]

-

Mechanistic and Kinetic Research: The isotopic stability provided by the four deuterium atoms allows for precise tracking of reaction pathways using NMR and mass spectrometry.[] It is an ideal candidate for kinetic isotope effect (KIE) analysis, which helps in elucidating reaction mechanisms and transition states.[]

-

Organic Synthesis: This compound acts as a starting material for the synthesis of more complex deuterated intermediates and pharmaceuticals, ensuring isotopic labeling consistency.[]

-

Bioanalytical Methods: It is used to generate stable-isotope internal standards, which are crucial for validating bioanalytical methods, supporting batch release, and ensuring long-term comparability in clinical studies.[]

Experimental Protocol: Synthesis of 1-Bromo-4-nitrobenzene

Reaction:

Bromobenzene reacts with a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The bromine atom is an ortho-, para-director, leading to the formation of both 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene.[6][7] The para product is typically the major product and can be separated from the ortho isomer by recrystallization due to its lower solubility.[6]

Detailed Methodology:

-

Preparation of the Nitrating Mixture: In a fume hood, 4.0 mL of concentrated nitric acid (15.8 M) and 4.0 mL of concentrated sulfuric acid (17.8 M) are combined in a 50-mL Erlenmeyer flask. The mixture is swirled to ensure thorough mixing and then cooled to room temperature in an ice water bath.[6]

-

Nitration of Bromobenzene: Bromobenzene is added very slowly to the cooled nitrating mixture. The reaction is exothermic, and maintaining a controlled temperature is crucial to prevent the formation of dinitro byproducts.[6]

-

Isolation of the Crude Product: After the addition of bromobenzene is complete, the reaction mixture is allowed to proceed. The crude product, a mixture of ortho and para isomers, is then isolated.

-

Purification by Recrystallization: The solid product is recrystallized from 95% ethanol. The less soluble para product, 1-bromo-4-nitrobenzene, will crystallize upon cooling, while the more soluble ortho isomer remains in the solution.[6] The crystals are then collected by filtration.

The workflow for the synthesis and purification of 1-bromo-4-nitrobenzene is illustrated in the diagram below.

Caption: Synthesis and purification workflow for 1-bromo-4-nitrobenzene.

References

- 2. 1-Bromo-4-nitro(~2~H_4_)benzene | C6H4BrNO2 | CID 45038461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS 350820-19-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. homework.study.com [homework.study.com]

Solubility of 1-Bromo-4-nitrobenzene-d4 in Organic Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-4-nitrobenzene-d4 in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their studies. This document compiles available qualitative solubility data, outlines a general experimental protocol for quantitative solubility determination, and presents logical workflows for solubility assessment.

Introduction

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its non-deuterated analog is presented in Table 1.

| Property | This compound | 1-Bromo-4-nitrobenzene |

| CAS Number | 350820-19-8 | 586-78-7 |

| Molecular Formula | C₆D₄BrNO₂ | C₆H₄BrNO₂ |

| Molecular Weight | 206.03 g/mol | 202.01 g/mol |

| Appearance | Pale yellow solid | Light yellow crystalline powder |

| Melting Point | 128-129 °C | 124-126 °C |

| Boiling Point | Not available | 255-256 °C |

Solubility Profile

Qualitative Solubility Data

Based on available information, the qualitative solubility of this compound and 1-Bromo-4-nitrobenzene in various organic solvents is summarized in Table 2. The principle of "like dissolves like" suggests that this relatively non-polar aromatic compound will be soluble in a range of common organic solvents and insoluble in water.

| Solvent Class | Solvent | This compound | 1-Bromo-4-nitrobenzene |

| Alcohols | Methanol | Soluble[1] | Soluble |

| Ethanol | Soluble[1] | Soluble, especially when hot[2][3][4] | |

| Ketones | Acetone | Soluble[1] | Soluble |

| Esters | Ethyl Acetate | Soluble[1] | Soluble |

| Halogenated | Dichloromethane | Soluble[1] | Soluble |

| Chloroform | Soluble[1] | Soluble[5][6][7] | |

| Aromatic | Toluene | - | Soluble |

| Benzene | - | Soluble[4] | |

| Ethers | Diethyl Ether | - | Soluble[2][4][8] |

| Aqueous | Water | - | Insoluble[2][3][4][5][9] |

Note: A dash (-) indicates that no specific data was found in the search results.

Quantitative Solubility Data

As of the date of this guide, no specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in organic solvents has been found in the reviewed literature. To obtain precise solubility values, experimental determination is necessary.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is widely accepted and can be adapted from OECD Guideline 105 for determining the solubility of substances.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Constant temperature water bath or incubator with shaker

-

Vortex mixer

-

Centrifuge

-

Syringes and solvent-compatible membrane filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or NMR)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). A preliminary study can be conducted to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours).

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vial at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible membrane filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualizations

The following diagrams illustrate the logical workflow for determining and analyzing the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationship for solubility assessment.

Conclusion

This technical guide has summarized the available solubility information for this compound in common organic solvents. While qualitative data indicates good solubility in many non-polar and polar aprotic solvents, there is a clear need for quantitative data to be experimentally determined for specific applications. The provided experimental protocol offers a robust framework for researchers to obtain this critical data. The logical workflows presented can aid in the systematic assessment and application of solubility information in a research and development setting. For professionals in drug development, accurate solubility data is paramount for formulation, in-vitro and in-vivo testing, and ensuring the overall quality and efficacy of deuterated compounds.

References

- 1. store.astm.org [store.astm.org]

- 2. food.ec.europa.eu [food.ec.europa.eu]

- 3. eppltd.com [eppltd.com]

- 4. 1-Bromo-4-nitrobenzene, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 5. 1-Bromo-4-nitrobenzene, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 9. scbt.com [scbt.com]

deuterated 1-Bromo-4-nitrobenzene properties and uses

An In-depth Technical Guide to Deuterated 1-Bromo-4-nitrobenzene for Researchers and Drug Development Professionals

Introduction

Deuterated 1-Bromo-4-nitrobenzene, specifically 1-Bromo-4-nitrobenzene-d4, is a stable isotope-labeled aromatic compound that serves as a critical tool in advanced scientific research and pharmaceutical development. The substitution of four hydrogen atoms on the benzene ring with deuterium atoms provides a unique isotopic signature that, while minimally impacting the compound's chemical reactivity, offers significant advantages in analytical detection and mechanistic studies. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for deuterated 1-Bromo-4-nitrobenzene, tailored for researchers, scientists, and professionals in the field of drug development.

The core utility of this compound lies in its application in mechanistic and kinetic investigations, particularly in studying the Kinetic Isotope Effect (KIE) to elucidate reaction pathways.[][2] Furthermore, its role as an internal standard in mass spectrometry and as a precursor for synthesizing isotopically labeled pharmaceuticals makes it an invaluable asset in modern chemistry and pharmacology.[][2]

Core Properties of Deuterated 1-Bromo-4-nitrobenzene

The physical and chemical properties of deuterated 1-Bromo-4-nitrobenzene are summarized in the tables below. These properties are compared with its non-deuterated analog to highlight the subtle yet significant differences arising from isotopic labeling.

Table 1: General and Physical Properties

| Property | Deuterated 1-Bromo-4-nitrobenzene (d4) | 1-Bromo-4-nitrobenzene |

| IUPAC Name | 1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene[][3] | 1-Bromo-4-nitrobenzene[4] |

| Synonyms | 4-Bromonitrobenzene-d4, 4-Nitrobromobenzene-d4[][5] | p-Bromonitrobenzene, 4-Nitrobromobenzene[6] |

| CAS Number | 350820-19-8[5] | 586-78-7[7] |

| Molecular Formula | C₆BrD₄NO₂[5] | C₆H₄BrNO₂[7] |

| Molecular Weight | 206.03 g/mol [5][8] | 202.01 g/mol [4][9] |

| Appearance | Pale yellow or off-white solid[][5] | Light yellow crystalline solid[10][11] |

| Melting Point | 128-129 °C[][5] | 124-126 °C[7][12] |

| Boiling Point | 252.6 ± 13.0 °C at 760 mmHg[] | 255-256 °C[7][12] |

| Density | 1.7 ± 0.1 g/cm³[] | 1.95 g/cm³[7] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, Methanol[][5] | Soluble in Ethanol, Ether, Benzene[9] |

Table 2: Spectroscopic and Structural Data

| Parameter | Deuterated 1-Bromo-4-nitrobenzene (d4) | 1-Bromo-4-nitrobenzene |

| ¹H NMR | Absence of aromatic proton signals confirms deuteration[2] | δ ~8.10 (d), ~7.70 (d) ppm in CDCl₃[13] |

| Mass Spectrum (EI) | Molecular ion peak corresponding to the deuterated mass | Molecular ion peak at m/z 201/203 (due to Br isotopes)[6] |

| SMILES | [2H]C1=C([2H])C(=C([2H])C([2H])=C1Br)--INVALID-LINK--=O[5] | C1=CC(=CC=C1--INVALID-LINK--[O-])Br[4] |

| InChI | InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D[][3] | InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H[4] |

Experimental Protocols

Detailed methodologies are crucial for the effective application of deuterated 1-Bromo-4-nitrobenzene. Below are representative protocols for its synthesis and a key application.

Synthesis of this compound

A common pathway for the synthesis of this compound involves the nitration of bromobenzene-d5, which itself can be prepared from benzene-d6.[2]

Materials:

-

Bromobenzene-d5

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Prepare a nitrating mixture by cautiously adding 5 mL of concentrated H₂SO₄ to 5 mL of concentrated HNO₃ in a flask, while cooling in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add 2.6 mL of bromobenzene-d5 to the chilled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to approximately 60 °C and maintain this temperature for 3 hours with constant stirring.

-

Cool the mixture to room temperature and pour it over 200 mL of ice-cold water.

-

Extract the organic product using three 50 mL portions of dichloromethane.

-

Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude product by recrystallization from hot ethanol to obtain pure this compound crystals. The less soluble para isomer will crystallize out upon cooling, while the ortho isomer remains in solution.[14]

Application as an Internal Standard in LC-MS/MS Analysis

Deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry due to their near-identical chemical and physical properties to the analyte, yet distinct mass.[2]

Objective: To quantify the concentration of 1-Bromo-4-nitrobenzene in a plasma sample.

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound (internal standard) at a known concentration (e.g., 1 µg/mL) in methanol. Prepare a series of calibration standards of non-deuterated 1-Bromo-4-nitrobenzene in blank plasma.

-

Sample Preparation: To 100 µL of plasma sample (or calibration standard), add a fixed volume (e.g., 10 µL) of the internal standard stock solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Monitor the specific mass transitions for both the analyte (1-Bromo-4-nitrobenzene) and the internal standard (this compound).

-

Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the unknown samples from this curve.

Applications in Research and Development

The unique properties of deuterated 1-Bromo-4-nitrobenzene lend it to a variety of specialized applications.

Mechanistic and Kinetic Isotope Effect (KIE) Studies

The most significant application of this compound is in the study of the Kinetic Isotope Effect (KIE).[2] The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.[2] By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain invaluable insights into the rate-determining step of a reaction and the nature of the transition state.[2] This is particularly useful in studies of organometallic catalysis, such as palladium-catalyzed coupling reactions, where it can help elucidate mechanisms of C-H activation, oxidative addition, and reductive elimination.[]

Pharmaceutical Development and ADME Studies

In drug development, deuterated compounds are essential for producing isotopically labeled pharmaceuticals. This compound serves as a robust precursor for incorporating deuterated phenyl fragments into drug candidates.[] This labeling allows for Absorption, Distribution, Metabolism, and Excretion (ADME) tracing without altering the drug's pharmacological properties. The retained deuterium signal simplifies the mapping of metabolites using LC-MS and helps to deconvolute complex spectra.[]

Internal and Calibration Standards

Due to its isotopic stability and distinct mass, this compound is widely used as a calibration standard and internal standard in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.[] In NMR, the deuterium substitution provides distinct isotopic shifts that improve spectral resolution. In MS, it assists in determining isotopic discrimination and fragmentation pathways and ensures accurate quantification in bioanalytical methods.[][2]

Visualizing Workflows and Concepts

To better illustrate the applications and synthesis of deuterated 1-Bromo-4-nitrobenzene, the following diagrams are provided.

Caption: Synthetic pathway for this compound.

Caption: Conceptual workflow for a Kinetic Isotope Effect (KIE) study.

References

- 2. This compound | 350820-19-8 | Benchchem [benchchem.com]

- 3. 1-Bromo-4-nitro(~2~H_4_)benzene | C6H4BrNO2 | CID 45038461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 350820-19-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Benzene, 1-bromo-4-nitro- [webbook.nist.gov]

- 7. innospk.com [innospk.com]

- 8. scbt.com [scbt.com]

- 9. irjet.net [irjet.net]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR [m.chemicalbook.com]

- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

molecular weight and formula of 1-Bromo-4-nitrobenzene-d4

Technical Guide: 1-Bromo-4-nitrobenzene-d4

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated analog of 1-bromo-4-nitrobenzene. This isotopically labeled compound is a valuable tool in various scientific disciplines, including organic synthesis, reaction kinetics studies, and as an internal standard in mass spectrometry-based analyses. Its utility stems from the replacement of four hydrogen atoms on the benzene ring with deuterium, which imparts a greater molecular mass without significantly altering its chemical properties.

Core Chemical and Physical Properties

This compound is a pale yellow solid at room temperature.[1] Its key identifying and physical properties are summarized below for easy reference. The data for the deuterated compound are presented alongside its non-deuterated counterpart for comparison.

| Property | This compound | 1-Bromo-4-nitrobenzene (for comparison) |

| Molecular Formula | C₆BrD₄NO₂ | C₆H₄BrNO₂[2][3] |

| Molecular Weight | 206.03 g/mol [1][2][4] | 202.01 g/mol [3][5][6] |

| CAS Number | 350820-19-8[1][2] | 586-78-7[3][5] |

| Appearance | Pale yellow solid[1] | White to light yellow crystalline powder[3][5] |

| Melting Point | 128-129 °C[1] | 124-126 °C[5] |

| Boiling Point | Not specified | 255-256 °C[5] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol.[1] | Insoluble in water, soluble in organic solvents like chloroform.[5] |

| Purity | >99% (GC)[3], 99.38% (HPLC, Mixture of isomers)[7] | Typically >98% or >99%[3][8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through advanced isotopic exchange methods. For context, the foundational synthesis of the non-deuterated analog is also presented, as it forms the molecular scaffold.

Synthesis via Silver-Catalyzed Hydrogen-Isotope Exchange (HIE)

A modern and efficient method for preparing deuterated nitroaromatics involves a silver-catalyzed hydrogen-isotope exchange (HIE). This process directly replaces the protium (¹H) atoms on the aromatic ring with deuterium (²H) from a deuterium source, such as heavy water (D₂O).

Methodology Outline: Recent studies have demonstrated that halogen-containing nitrobenzenes, including 1-bromo-4-nitrobenzene, can be effectively deuterated using this method.[9][10] The reaction typically involves heating the substrate (1-bromo-4-nitrobenzene) in the presence of a silver catalyst and a suitable ligand in a D₂O medium.[9] This technique can achieve high levels of deuterium incorporation, with reports showing 98% deuterium incorporation at the ortho-positions and 96% at the meta-positions relative to the bromo group.[10]

Detailed Protocol: Synthesis of the 1-Bromo-4-nitrobenzene Scaffold

The following is a standard laboratory procedure for the synthesis of the non-deuterated 1-Bromo-4-nitrobenzene via the electrophilic nitration of bromobenzene.[11] This process yields a mixture of ortho and para isomers, from which the desired para product is isolated.

Materials:

-

Concentrated Nitric Acid (15.8 M)

-

Concentrated Sulfuric Acid (17.8 M)

-

Bromobenzene

-

95% Ethanol

-

Ice

Procedure:

-

Preparation of Nitrating Mixture: In a 50-mL Erlenmeyer flask, carefully combine 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid. Swirl the mixture gently to mix and then cool it to room temperature in an ice-water bath.[11] This reaction is exothermic and generates the critical nitronium ion (NO₂⁺) electrophile.[11]

-

Nitration Reaction: While keeping the acid mixture cool, slowly add 2.0 mL of bromobenzene dropwise with continuous swirling. The temperature should be carefully controlled to remain below 50-60°C to minimize the formation of dinitrated byproducts.[11] After the addition is complete, allow the flask to stand at room temperature for 15 minutes.

-

Precipitation of Product: Pour the reaction mixture slowly and carefully over approximately 25 g of crushed ice in a beaker. The crude product, a mixture of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene, will precipitate as a solid.

-

Isolation of Crude Product: Collect the solid product by suction filtration using a Büchner funnel. Wash the crystals with cold water to remove any residual acid, followed by a wash with a small amount of ice-cold ethanol to remove most of the more soluble ortho isomer.[11]

-

Recrystallization and Purification: Transfer the crude solid to an Erlenmeyer flask and recrystallize using a minimal amount of hot 95% ethanol. Dissolve the solid in the boiling ethanol and then allow it to cool slowly to room temperature. The less soluble para product, 1-bromo-4-nitrobenzene, will form crystals.[11]

-

Final Product Collection: Collect the purified crystals by suction filtration, wash with a small volume of ice-cold ethanol, and allow them to air dry. The final product is the para isomer, which has a melting point of 127°C.[11]

Key Applications in Research

1-Bromo-4-nitrobenzene and its deuterated analog are valuable intermediates and tools in several areas of chemical and pharmaceutical science.

-

Organic Synthesis: It serves as a versatile building block for introducing the 4-bromonitrophenyl moiety into more complex molecules. The nitro group can be readily reduced to an amine, and the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Stille), making it a key precursor for pharmaceuticals, agrochemicals, and dyes.[8][12][13]

-

Internal Standards: this compound is an ideal internal standard for quantitative analysis using mass spectrometry (MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] Its near-identical chemical behavior and chromatographic retention time to the non-deuterated analyte, combined with its distinct mass, allow for precise and accurate quantification.

-

Mechanistic Studies: Deuterium labeling is a powerful technique for elucidating reaction mechanisms through the study of the Kinetic Isotope Effect (KIE).[14] By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if the cleavage of a C-H bond is part of the rate-determining step.

-

NMR Studies: The compound is also used in nuclear magnetic resonance (NMR) studies to probe molecular interactions and reaction pathways.[7]

Visualized Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of 1-bromo-4-nitrobenzene from bromobenzene via electrophilic aromatic substitution.

Caption: Synthesis of 1-bromo-4-nitrobenzene isomers.

References

- 1. This compound | CAS 350820-19-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. 1-Bromo-4-nitrobenzene | CymitQuimica [cymitquimica.com]

- 4. 1-Bromo-4-nitro(~2~H_4_)benzene | C6H4BrNO2 | CID 45038461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Benzene, 1-bromo-4-nitro- (CAS 586-78-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. clearsynth.com [clearsynth.com]

- 8. nbinno.com [nbinno.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. nbinno.com [nbinno.com]

- 13. innospk.com [innospk.com]

- 14. This compound | 350820-19-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Material Safety Data Sheet for 1-Bromo-4-nitrobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for 1-Bromo-4-nitrobenzene-d4 (CAS: 350820-19-8), a deuterated analog of 1-Bromo-4-nitrobenzene. The information is compiled and synthesized from various material safety data sheets (MSDS) and chemical safety sources to assist researchers and professionals in its safe application.

It is important to note that specific quantitative toxicological data for the deuterated compound is often limited. In such cases, data for the non-deuterated parent compound, 1-Bromo-4-nitrobenzene (CAS: 586-78-7), is provided as a primary reference for assessing potential hazards.

Section 1: Chemical and Physical Properties

The fundamental physical and chemical properties of this compound and its non-deuterated analog are summarized below. These properties are crucial for understanding the substance's behavior under various experimental and storage conditions.

| Property | This compound | 1-Bromo-4-nitrobenzene (non-deuterated) | Reference |

| CAS Number | 350820-19-8 | 586-78-7 | [1] |

| Molecular Formula | C₆D₄BrNO₂ | C₆H₄BrNO₂ | [1] |

| Molecular Weight | 206.03 g/mol | 202.01 g/mol | [2][3] |

| Physical Appearance | Pale yellow solid | Off-white to brown powder, cream-colored | [1][2][3][4] |

| Melting Point | 128-129 °C | 125-127 °C | [2][5] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol. | Insoluble in water. | [2] |

| Vapor Pressure | No data available | 0.00989 mmHg | [3] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications under the Globally Harmonized System (GHS). The associated pictograms, signal word, and hazard statements are critical for immediate hazard recognition.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Reference |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | [1][5][6] | |

| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation. | [1][5][6] | |

| Serious Eye Damage/Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation. | [1][5][6] | |

| Acute Toxicity, Inhalation | Warning | May be harmful if inhaled. May cause respiratory tract irritation. | [1][4][5][6] | |

| Acute Toxicity, Dermal | Warning | May be harmful if absorbed through skin. | [1][4][5][6] | |

| Specific Target Organ Toxicity (Repeated Exposure) | Warning | May cause damage to organs (Blood, Liver, Reproductive System, Endocrine System) through prolonged or repeated exposure. | [4][5][6] |

GHS Hazard Classification Logic

The following diagram illustrates the relationship between the identified hazards and the corresponding GHS classifications for this chemical.

Section 3: Toxicological Information

| Toxicity Data | Value | Reference |

| LD50/LC50 | Not available for this compound. | [1][4] |

| Carcinogenicity | Not listed by IARC, ACGIH, or NTP. | [1][4] |

| Mutagenic Effects | No data available. | [1] |

| Teratogenic Effects | No data available. | [1] |

| Ecotoxicity (for non-deuterated) | Bacteria: Phytobacterium phosphoreum: EC50 = 14.0-16.8 mg/L; 5,15,30 min. | [4] |

Section 4: Experimental Protocols

Material Safety Data Sheets summarize the results of toxicological testing but do not typically provide detailed experimental protocols. The hazard classifications are generally determined using standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized overviews of the types of protocols used to assess the hazards associated with this chemical.

General Protocol for Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)

-

Objective: To determine the short-term toxicity of a substance when administered orally.[7]

-

Test Animals: Typically, a single sex (usually female) of laboratory rodents (e.g., rats) is used.[8]

-

Procedure:

-

Animals are fasted prior to dosing.[9]

-

The chemical is administered in a single dose via gavage.[10]

-

The study starts with a sighting study to determine the appropriate starting dose.[8][10]

-

Based on the outcome (mortality or evident toxicity), subsequent animals are dosed at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[8][10]

-

Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[8]

-

-

Endpoint: The results are used to classify the substance into a GHS acute toxicity category.[7]

General Protocol for Skin Irritation Testing (Based on OECD Guideline 439 - In Vitro)

-

Objective: To assess the potential of a substance to cause reversible skin damage.[11]

-

Test System: A reconstructed human epidermis (RhE) model, which mimics the properties of human skin, is used.[12][13]

-

Procedure:

-

Endpoint: Cell viability is measured, typically using a colorimetric assay (e.g., MTT test). A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[13][14]

General Protocol for Eye Irritation Testing (Based on OECD Guideline 405 - In Vivo)

-

Objective: To determine the potential of a substance to produce irritation or damage to the eye.[15]

-

Test Animals: The albino rabbit is the recommended animal model.[16]

-

Procedure:

-

A single dose of the substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[17][18]

-

The test is typically initiated with a single animal to assess the severity of the reaction. If severe effects are noted, no further testing is performed.[17][18]

-

If the initial test does not show severe irritation, the response is confirmed using up to two additional animals.[17][18]

-

The eyes are examined and scored for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) for up to 21 days to assess reversibility.[15][19]

-

-

Endpoint: The scores for the observed lesions are used to classify the substance's eye irritation potential.[15]

Section 5: Safe Handling and Emergency Procedures

Laboratory Handling Workflow

Proper handling is essential to minimize exposure risk. The following workflow outlines the key steps for safely using this compound in a laboratory setting.

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][4][6] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [1][4][6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [1][4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |

First Aid Decision Tree

Section 6: Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents and strong bases.[1][4][6] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[7]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The material should be handled as hazardous waste and disposed of in a suitable, closed container.[1][4]

Conclusion

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. While specific toxicological data for the deuterated compound is scarce, the information available for its non-deuterated analog indicates that it is harmful if swallowed, inhaled, or absorbed through the skin, and causes serious eye and skin irritation. Researchers must adhere to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, to mitigate the risks associated with its use. Always consult the most recent version of the supplier's Safety Data Sheet before handling this compound.

References

- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 3. safeopedia.com [safeopedia.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. siesascs.edu.in [siesascs.edu.in]

- 13. dermatest.com [dermatest.com]

- 14. x-cellr8.com [x-cellr8.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 18. oecd.org [oecd.org]

- 19. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Commercial Suppliers and Technical Guide for 1-Bromo-4-nitrobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and applications of 1-Bromo-4-nitrobenzene-d4 (CAS: 350820-19-8). This deuterated analogue of 1-bromo-4-nitrobenzene is a valuable tool in pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies.

Commercial Availability

A number of chemical suppliers offer this compound. The table below summarizes the offerings from several prominent suppliers. It is important to note that purity and isotopic enrichment can vary, and it is recommended to request a certificate of analysis for lot-specific data.

| Supplier | Product Number | Reported Purity/Isotopic Enrichment | Availability |

| BOC Sciences | BS9002700 | 98% atom D[] | In Stock |

| Clearsynth | CS-T-49842 | Purity by HPLC: 99.38% (Mixture of isomers)[2] | In Stock |

| Santa Cruz Biotechnology | sc-206149 | - | In Stock |

| Simson Pharma Limited | - | Accompanied by Certificate of Analysis | In Stock |

| Autech Industry Co., Limited | AIC13505400 | - | In Stock |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆D₄BrNO₂ | [] |

| Molecular Weight | 206.03 g/mol | [] |

| CAS Number | 350820-19-8 | [2] |

| Appearance | Off-white to light yellow solid | [] |

| Melting Point | 128-129 °C | [] |

| Boiling Point | 252.6 ± 13.0 °C at 760 mmHg | [] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol | [] |

Experimental Protocols

Synthesis of this compound

Principle: This method utilizes a silver catalyst to facilitate the exchange of aromatic protons with deuterium from deuterium oxide (D₂O). The nitro group's electron-withdrawing nature influences the regioselectivity of the exchange.

Materials:

-

1-Bromo-4-nitrobenzene

-

Silver Carbonate (Ag₂CO₃)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

Deuterium Oxide (D₂O)

-

Methyl t-butyl ether (MTBE)

-

Ethyl acetate

-

Saturated NH₄Cl solution

Procedure: [3]

-

To an oven-dried heavy-wall pressure vessel, add 1-bromo-4-nitrobenzene (1.0 mmol), silver carbonate (0.2 mmol), triphenylphosphine (0.6 mmol), and potassium carbonate (1.0 mmol).

-

Add methyl t-butyl ether (0.1 mL) and D₂O (1.0 mL) to the vessel in the air.

-

Purge the vessel with a nitrogen stream and seal it with a Teflon bushing and a Viton O-ring.

-

Heat the mixture to 120 °C and stir for 24 hours.

-

After cooling to room temperature, quench the reaction with a saturated NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Note: The deuterium incorporation and regioselectivity should be confirmed by ¹H NMR, ²H NMR, and mass spectrometry.

Quality Control of this compound

The quality control of deuterated compounds is crucial to ensure their suitability for use as internal standards in quantitative analyses.[4] The key parameters to assess are chemical purity and isotopic purity (including isotopic enrichment and the position of the deuterium labels).

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity by separating the deuterated compound from any non-deuterated or other chemical impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic distribution and enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of protons at the deuterated positions.

-

²H NMR: To confirm the presence and location of deuterium atoms.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

Application: Use as an Internal Standard in a Pharmacokinetic Study by LC-MS/MS

This compound is an ideal internal standard for the quantification of a hypothetical drug candidate containing the 1-bromo-4-nitrophenyl moiety in biological matrices.[5][6]

Objective: To determine the concentration of an analyte (drug) in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard (IS).

Materials:

-

Plasma samples containing the analyte.

-

This compound (Internal Standard solution of a known concentration).

-

Acetonitrile (for protein precipitation).

-

Formic acid.

-

Water (LC-MS grade).

-

Reverse-phase C18 HPLC column.

Procedure: [5]

-

Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 20 µL of the internal standard solution (this compound). b. Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins. c. Vortex the samples vigorously for 1 minute. d. Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new set of tubes. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the dried residue in 100 µL of the initial mobile phase. h. Filter the reconstituted samples through a 0.22 µm syringe filter into HPLC vials.

-

LC-MS/MS Analysis:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

Column: Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of the analyte and IS from matrix components.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimized for the specific analyte and this compound.

-

-

Data Analysis and Quantification: a. Integrate the peak areas for the analyte and the internal standard in all samples. b. Calculate the peak area ratio (analyte peak area / internal standard peak area). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Perform a linear regression analysis on the calibration curve. e. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Quality control workflow for this compound.

Caption: Workflow for a pharmacokinetic study using this compound as an internal standard.

References

An In-depth Technical Guide on the Role of Deuterium in the Stability of 1-Bromo-4-nitrobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, is a powerful tool in medicinal chemistry and materials science to enhance the metabolic and chemical stability of molecules. This technical guide explores the fundamental principles governing the increased stability of 1-Bromo-4-nitrobenzene-d4, the deuterated isotopologue of 1-Bromo-4-nitrobenzene. By examining the kinetic isotope effect (KIE), this paper elucidates how the substitution of deuterium for hydrogen on the aromatic ring strengthens the carbon-deuterium (C-D) bond, thereby impeding degradation pathways. This guide provides a theoretical framework, quantitative data on bond energies, and detailed experimental protocols for assessing the stability of such deuterated compounds.

Introduction: The Principle of Deuteration and Enhanced Stability

Deuterium, an isotope of hydrogen with a neutron in its nucleus in addition to a proton, effectively doubles the mass of the atom without significantly altering its chemical properties or molecular shape.[1] However, this mass difference has a profound impact on the vibrational energy of covalent bonds. The carbon-deuterium (C-D) bond has a lower zero-point energy compared to the carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[2][3] This phenomenon is the basis of the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[4][5]

In the context of drug development and material science, this effect is leveraged to protect molecules from metabolic or chemical degradation.[][7][8] For a molecule like 1-Bromo-4-nitrobenzene, deuteration of the aromatic ring (to form this compound) is expected to enhance its stability against processes that involve the cleavage of the aromatic C-H bonds.

Quantitative Analysis of the Carbon-Deuterium Bond

The increased stability conferred by deuteration is quantifiable through bond dissociation energies (BDE). The C-D bond is demonstrably stronger than the C-H bond, as shown by the higher energy required for homolytic cleavage.

| Bond Type | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

| C-H | 338 | ~80.8 |

| C-D | 341.4 | ~81.6 |

| (Data sourced from multiple chemistry resources)[2][3] |

This small but significant difference in bond energy (approximately 3.4 kJ/mol or 0.8 kcal/mol) is sufficient to slow down reactions where C-H bond breaking is the rate-determining step.[2][3] The magnitude of the KIE is expressed as the ratio of the reaction rate constants for the light (kH) and heavy (kD) isotopes (kH/kD). For primary KIEs, where the bond to the isotope is broken in the rate-limiting step, this ratio is typically between 2 and 7.[5]

Logical Framework: The Kinetic Isotope Effect

The stability of this compound is rooted in the quantum mechanical differences between hydrogen and deuterium. The diagram below illustrates the concept of zero-point energy and its effect on bond dissociation.

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing 1-Bromo-4-nitrobenzene-d4 for Kinetic Isotope Effect Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-4-nitrobenzene-d4 is a deuterated analogue of 1-Bromo-4-nitrobenzene, a compound widely used in organic synthesis and medicinal chemistry.[][2][3] The substitution of the four hydrogen atoms on the benzene ring with deuterium makes it an invaluable tool for investigating reaction mechanisms through the kinetic isotope effect (KIE).[] The KIE is the change in the rate of a chemical reaction upon isotopic substitution.[4][5] By comparing the reaction rate of a compound with its deuterated counterpart, researchers can gain profound insights into the rate-determining step of a reaction, particularly whether a carbon-hydrogen bond is broken in that step.[6][7]

This document provides detailed protocols and application notes for using this compound in KIE studies, with a focus on its application in elucidating the mechanisms of palladium-catalyzed cross-coupling reactions and its relevance in drug development.

Key Applications

-

Mechanistic Elucidation: this compound serves as a model system for investigating catalytic C-H activation, oxidative addition, and reductive elimination steps in organometallic catalysis. The deuterium label allows for kinetic discrimination between hydrogen and deuterium pathways, offering mechanistic clarity.[]

-

Drug Metabolism Studies: Deuterated compounds are essential for producing isotopically labeled pharmaceuticals.[] KIE studies can help determine the mechanism of metabolic pathways, such as those mediated by cytochrome P450 enzymes. Slowing down metabolism by deuterium substitution (the "deuterium KIE") at metabolically vulnerable sites is a strategy used in drug development to improve pharmacokinetic profiles.[4][8]

-

Internal Standards: Due to its isotopic stability and distinct mass, this compound is an excellent candidate for use as an internal standard in quantitative bioanalytical assays (LC-MS) for pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies.[]

Theoretical Background: The Kinetic Isotope Effect (KIE)

The KIE is expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier isotopologue (kD).

KIE = kH / kD

-

Primary KIE: A large KIE value (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[4][6] This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break.[7]

-

Secondary KIE: Smaller KIE values (typically 0.7 < kH/kD < 1.5) are observed when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-limiting step. These effects arise from changes in hybridization or other vibrational modes between the ground state and the transition state.[4][6][7]

-

No KIE: A KIE value of ~1 indicates that the C-H/C-D bond is not broken or significantly altered in or before the rate-determining step.[6][9]

Caption: Logical flow for interpreting kinetic isotope effect data.

Experimental Design and Protocols

There are two primary methods for measuring the KIE: non-competitive and competitive experiments. Competitive experiments are often more precise as they avoid the challenge of exactly reproducing reaction conditions.[4][5]

Caption: Workflow for a competitive kinetic isotope effect experiment.

Protocol 1: Measuring KIE in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a competitive experiment to determine the KIE for the Suzuki-Miyaura coupling of 1-Bromo-4-nitrobenzene with phenylboronic acid. This reaction is a cornerstone of C-C bond formation.[10][11] The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[11][12][13]

Materials:

-

1-Bromo-4-nitrobenzene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)[10]

-

Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reagent Preparation: In a reaction vessel (e.g., a Schlenk flask), combine an exact 1:1 molar ratio of 1-Bromo-4-nitrobenzene and this compound (1.0 mmol total).

-

Add Reactants: To the vessel, add phenylboronic acid (1.2 mmol) and K₂CO₃ (2.0 mmol).

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add Solvent and Catalyst: Under a positive pressure of inert gas, add the solvent mixture (e.g., 5 mL Toluene, 2 mL Ethanol, 2 mL Water).[10] Sparge the mixture with argon for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[10]

-

Reaction: Stir the mixture at the desired temperature (e.g., 80 °C). Monitor the reaction by taking small aliquots over time and analyzing by TLC or GC-MS.

-

Quenching: Once the reaction has reached approximately 20-50% completion, cool the mixture to room temperature and quench with water.

-

Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product if necessary. Analyze the ratio of the deuterated and non-deuterated product (4-nitro-1,1'-biphenyl vs. 4-nitro-1,1'-biphenyl-d4) using NMR or Mass Spectrometry as described in the following protocols.

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol 2: KIE Data Analysis by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a straightforward method to determine the ratio of non-deuterated to deuterated species by comparing the integration of specific proton signals against a stable internal standard.

Procedure:

-

Sample Preparation: Prepare an NMR sample of the purified product mixture from Protocol 1. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet peak in a clear region of the spectrum.

-

Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to ensure accurate integration.

-

Data Analysis:

-

Integrate the signal corresponding to the protons on the non-deuterated product's phenyl ring (the one from 1-bromo-4-nitrobenzene).

-

Integrate the signal of the internal standard.

-

The amount of deuterated product is determined by the difference between the total product yield (determined by other means like GC, if necessary) and the amount of non-deuterated product.

-

The ratio of products ([Product-H]/[Product-D]) can be used to calculate the KIE.

-

Protocol 3: KIE Data Analysis by Mass Spectrometry (LC-MS)

Mass spectrometry offers high precision for determining isotope ratios.[16]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the product mixture from Protocol 1 in a suitable solvent (e.g., acetonitrile/water).

-

LC-MS Analysis: Inject the sample into an LC-MS system. Develop a chromatographic method that cleanly separates the product from any remaining starting materials.

-

Data Analysis:

-

Obtain the mass spectrum for the product peak.

-

Identify the molecular ion peaks for the non-deuterated (M) and deuterated (M+4) products.

-

Calculate the ratio of the peak areas or heights for the M and M+4 ions. This ratio directly corresponds to the product ratio ([Product-H]/[Product-D]).

-

-

KIE Calculation: The KIE can be calculated from the ratio of remaining starting materials (R) and the fractional conversion (F) using the following equation:

-

KIE = log(1 - F) / log(1 - F * R)

-

Where R is the ratio of [Product-H]/[Product-D]. A more direct calculation can be made by comparing the relative rates of product formation if the reaction is monitored over time.

-

Data Presentation

Quantitative data from KIE experiments should be presented clearly to allow for straightforward interpretation.

Table 1: Example Data for KIE in Suzuki Coupling of 1-Bromo-4-nitrobenzene

| Experiment Type | Reactant Ratio (H:D) | Fractional Conversion (F) | Product Ratio (H:D) | Calculated kH/kD | Interpretation |

| Competitive | 1:1 | 0.50 | 1.15 : 1 | 1.15 | Secondary KIE |

| Non-competitive | 1:0 (kH) | - | Rate = 2.5 x 10⁻⁴ M/s | 1.14 | C-H bond is not broken in the rate-determining step |

| Non-competitive | 0:1 (kD) | - | Rate = 2.2 x 10⁻⁴ M/s |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. benchchem.com [benchchem.com]

- 9. epfl.ch [epfl.ch]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. scbt.com [scbt.com]

- 15. 1-Bromo-4-nitro(~2~H_4_)benzene | C6H4BrNO2 | CID 45038461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Bromo-4-nitrobenzene-d4 in Environmental Contaminant Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise quantification of environmental contaminants, the use of internal standards is a cornerstone of robust analytical methodology. Isotope-labeled compounds, such as 1-Bromo-4-nitrobenzene-d4, serve as ideal internal standards or surrogates in chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Their chemical and physical properties are nearly identical to their non-labeled counterparts, allowing them to mimic the behavior of target analytes during sample preparation and analysis. This mimicry effectively compensates for variations in extraction efficiency, sample matrix effects, and instrument response, leading to enhanced accuracy and precision in quantitative results.[1][2]

This compound is particularly well-suited for the analysis of nitroaromatic compounds and other semi-volatile organic compounds (SVOCs) in complex environmental matrices like soil, water, and sediment. Its structure, featuring a brominated and nitrated benzene ring, makes it an excellent surrogate for a range of environmental pollutants, including pesticides and industrial chemicals.[3] The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the native analyte, enabling clear differentiation and quantification by a mass spectrometer.[1]

Applications

This compound is a valuable tool for various applications in environmental and analytical chemistry:

-

Internal Standard in Isotope Dilution Methods: When added to a sample at a known concentration before extraction, it allows for the accurate quantification of target analytes by correcting for losses during sample processing and analysis.

-

Surrogate Standard: Added to all samples, blanks, and calibration standards, its recovery provides a measure of the analytical method's performance for each specific sample matrix.[1] This is crucial for quality control and data validation in environmental monitoring.

-

Method Development and Validation: It can be used to assess the efficiency of different extraction and clean-up procedures for nitroaromatic and other semi-volatile organic compounds.

Data Presentation

The following table summarizes hypothetical performance data for this compound when used as a surrogate standard in the analysis of nitroaromatic compounds in soil, based on typical performance characteristics of similar deuterated surrogates in EPA methodologies.

| Parameter | Value | Notes |

| Matrix | Soil | - |

| Analytical Method | GC-MS | Based on a modified EPA Method 8270 |

| Spiking Level | 50 µg/kg | - |